

In vivo Administration of Delmitide in Rodents: Application Notes and Protocols

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Compound of Interest

Compound Name: Delmitide

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Introduction

Delmitide, also known as RDP58, is a novel, orally active, synthetic decapeptide with potent anti-inflammatory properties. It has been investigated for its therapeutic potential in inflammatory conditions such as ulcerative colitis and Crohn's disease. This document provides detailed application notes and protocols for the in vivo administration of **Delmitide** in rodent models, summarizing key quantitative data and outlining experimental workflows and relevant signaling pathways.

Mechanism of Action

Delmitide exerts its anti-inflammatory effects through a dual mechanism of action. Firstly, it inhibits the synthesis of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α), Interferon-gamma (IFN- γ), and Interleukin-12 (IL-12). Secondly, it upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective functions. This combined action helps to attenuate the inflammatory cascade and promote tissue protection.

Data Presentation: Quantitative In Vivo Data for Delmitide in Rodents

The following table summarizes quantitative data from a key preclinical study evaluating **Delmitide** in a mouse model of chronic colitis induced by dextran sodium sulphate (DSS).

Parameter	Vehicle (Saline)	Delmitide (5 mg/kg/day, p.o.)	Delmitide (10 mg/kg/day, p.o.)	5-ASA (50 mg/kg/day, p.o.)	Reference
Animal Model	DSS-induced chronic colitis in mice	DSS-induced chronic colitis in mice	DSS-induced chronic colitis in mice	DSS-induced chronic colitis in mice	[1]
Route of Administration	Oral (p.o.)	Oral (p.o.)	Oral (p.o.)	Oral (p.o.)	[1]
Vehicle	Saline	Saline	Saline	Not specified	[1]
Treatment Duration	Daily	Daily	Daily	Daily	[1]
Primary Endpoint	Disease Activity Index (DAI)	Significant reduction in DAI	Significant reduction in DAI	Reduction in DAI	[1]
Histological Scores	High inflammation scores	Significant reduction in acute, chronic, and total inflammation scores	Significant reduction in acute, chronic, and total inflammation scores	Not specified	[1]
Bioavailability	Not applicable	Not bioavailable	Not bioavailable	Not applicable	[1]

Experimental Protocols

Protocol 1: Oral Administration of Delmitide in a DSS-Induced Colitis Mouse Model

This protocol is based on methodologies reported for evaluating the efficacy of **Delmitide** in a chemically-induced model of inflammatory bowel disease.^[1]

1. Materials and Reagents:

- **Delmitide** (RDP58) powder
- Sterile, pyrogen-free saline solution (0.9% NaCl)
- Dextran Sodium Sulphate (DSS, MW 36,000-50,000)
- Male C57BL/6 mice (8-10 weeks old)
- Standard laboratory animal diet and water
- Oral gavage needles (20-22 gauge, curved)
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance

2. Preparation of **Delmitide** Solution:

- On each day of dosing, freshly prepare the **Delmitide** solution.
- Calculate the required amount of **Delmitide** based on the desired dose (e.g., 5 mg/kg or 10 mg/kg) and the body weight of the mice.
- Weigh the calculated amount of **Delmitide** powder using an analytical balance.
- Dissolve the **Delmitide** powder in a known volume of sterile saline to achieve the final desired concentration. For example, to dose a 25g mouse at 10 mg/kg with a volume of 100

μL, the concentration would be 2.5 mg/mL.

- Vortex the solution thoroughly to ensure complete dissolution.

3. Induction of Colitis:

- Induce colitis in mice by administering 2.5% (w/v) DSS in their drinking water for 7 consecutive days.[\[2\]](#)
- Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces, to calculate the Disease Activity Index (DAI).

4. Administration of **Delmitide**:

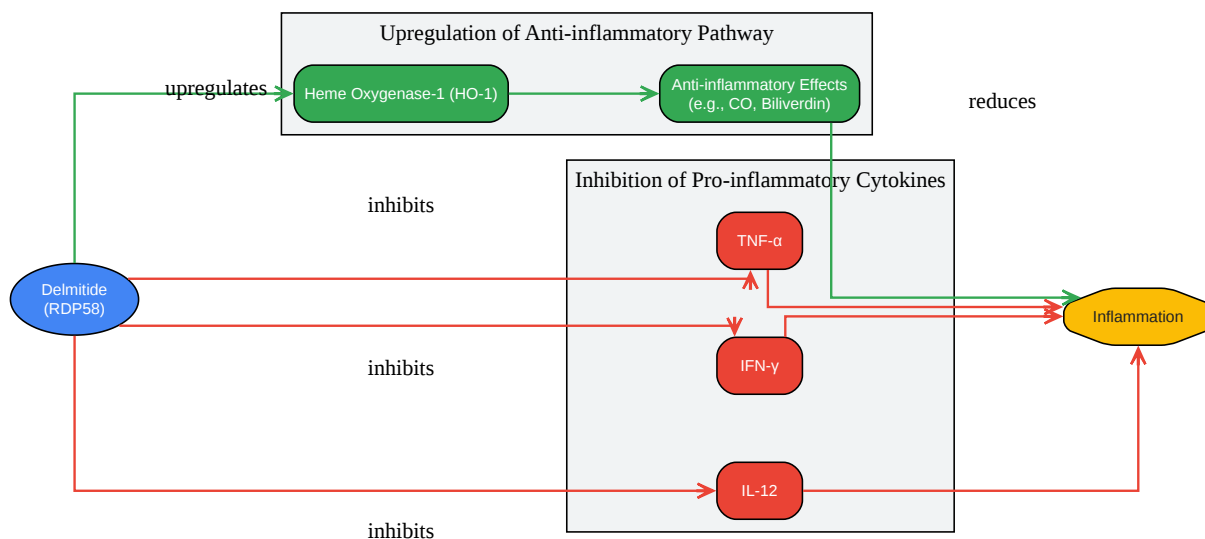
- Begin oral administration of **Delmitide** or vehicle (saline) on a predetermined day post-DSS induction (e.g., day 3 or day 5).
- Gently restrain the mouse and administer the prepared **Delmitide** solution or vehicle via oral gavage. The typical volume administered to a mouse is 100-200 μL.
- Administer the treatment once daily for the duration of the study.

5. Monitoring and Endpoint Analysis:

- Continue to monitor the mice daily for body weight, DAI, and overall health.
- At the end of the study, euthanize the mice and collect colon tissue for histological analysis to assess inflammation, crypt damage, and re-epithelialization.

Visualizations

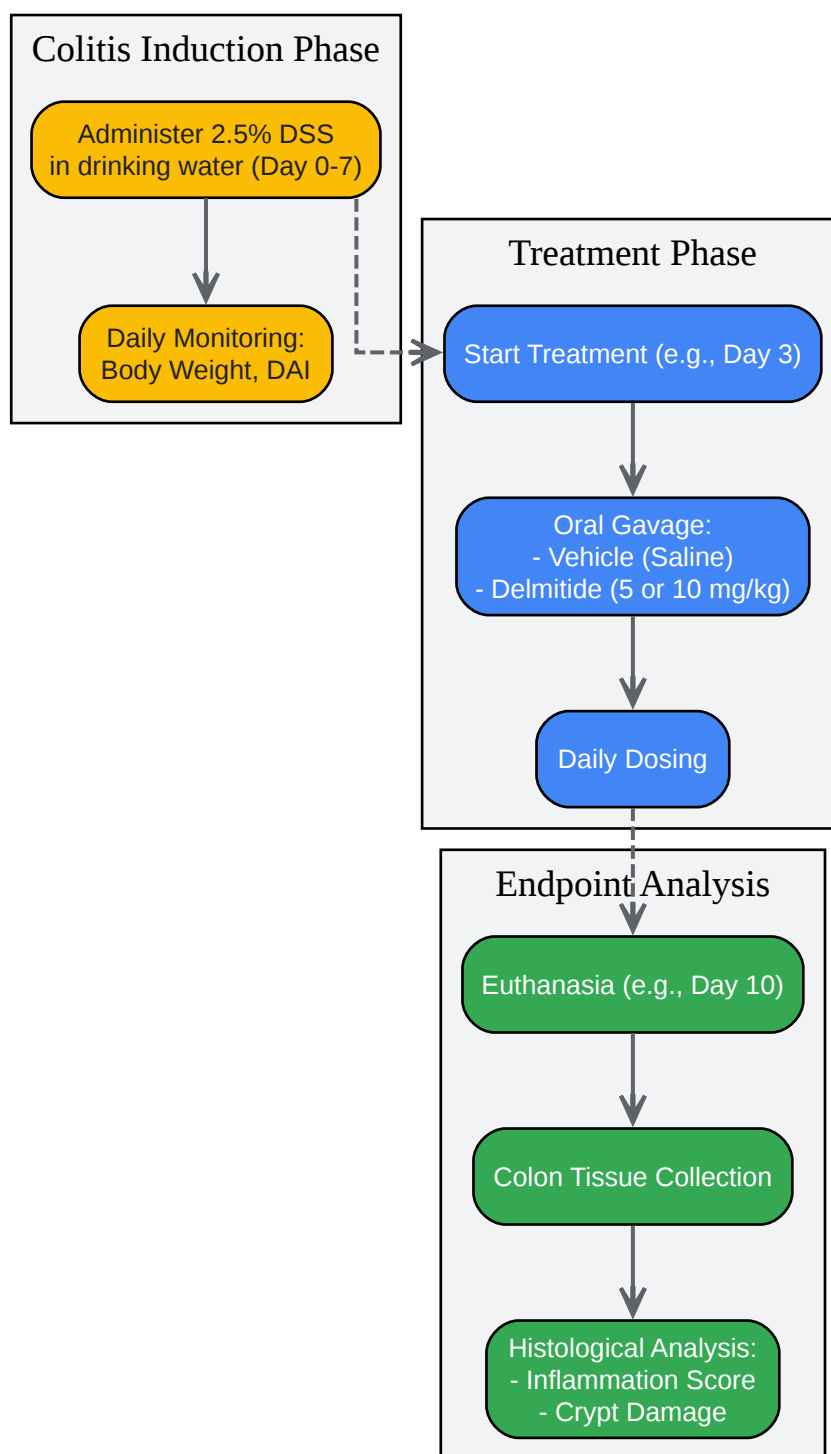
Signaling Pathway of **Delmitide**'s Anti-Inflammatory Action



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Caption: **Delmitide's** dual mechanism of action.

Experimental Workflow for Delmitide Administration in a DSS Colitis Model



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Caption: Workflow for evaluating **Delmitide** in DSS-induced colitis.

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References

- 1. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of RDP58 ameliorated DSS-induced colitis in intestinal microbiota dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
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